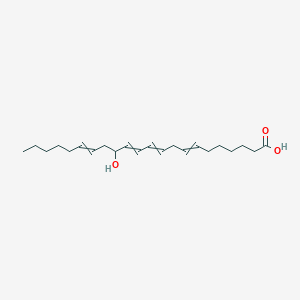
14-Hydroxydocosa-7,10,12,16-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxydocosa-7,10,12,16-tetraenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,12E,16Z,19Z)-docosahexaenoic acid bearing an additional 14-hydroxy substituent . This compound is a metabolite of docosahexaenoic acid (DHA) and plays a significant role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxydocosa-7,10,12,16-tetraenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic reactions using lipoxygenases, which introduce the hydroxy group at the 14th position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve biotechnological approaches, utilizing microbial or enzymatic systems to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxydocosa-7,10,12,16-tetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents like sodium borohydride can be used to reduce the hydroxy group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule.
Major Products:
Oxidation: Leads to the formation of ketones or aldehydes.
Reduction: Produces alcohol derivatives.
Substitution: Results in halogenated derivatives of the compound.
Applications De Recherche Scientifique
14-Hydroxydocosa-7,10,12,16-tetraenoic acid has a wide range of applications in scientific research :
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Mécanisme D'action
14-Hydroxydocosa-7,10,12,16-tetraenoic acid can be compared with other hydroxylated fatty acids such as:
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
Uniqueness:
Comparaison Avec Des Composés Similaires
- 14-Hydroxyeicosatetraenoic acid (14-HETE)
- 14-Hydroxyarachidonic acid (14-HAA)
- 14-Hydroxyhexadecatetraenoic acid (14-HHTE)
Propriétés
Numéro CAS |
96332-06-8 |
|---|---|
Formule moléculaire |
C22H36O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
14-hydroxydocosa-7,10,12,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h6-7,10,12-13,15-16,19,21,23H,2-5,8-9,11,14,17-18,20H2,1H3,(H,24,25) |
Clé InChI |
YPLMXPOVYWAOPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(C=CC=CCC=CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)
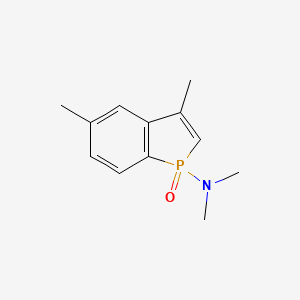

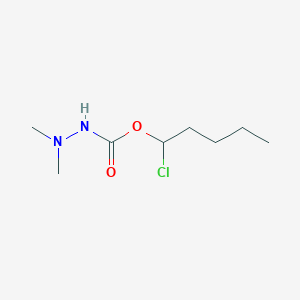
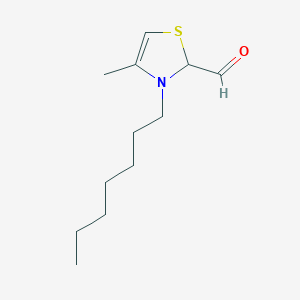
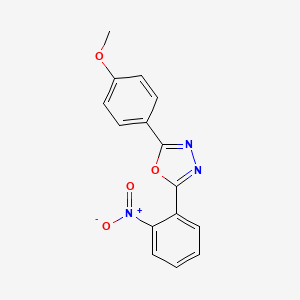

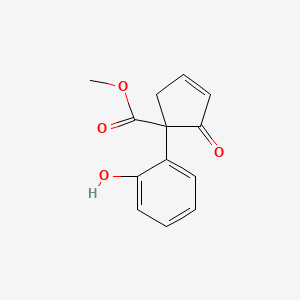
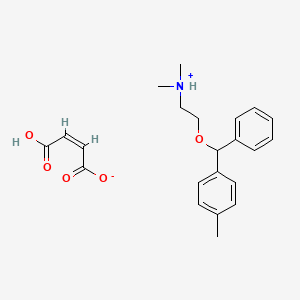

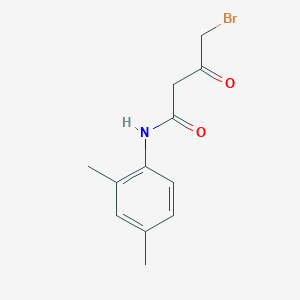
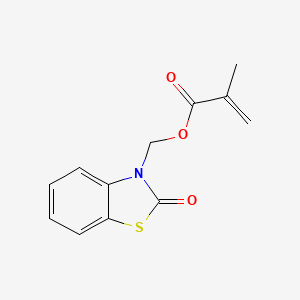
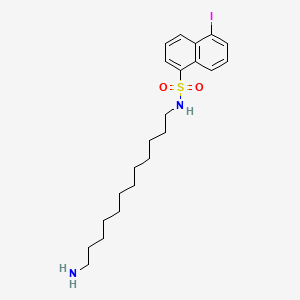
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
